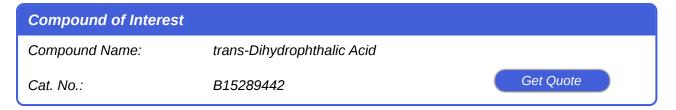


Synthesis of trans-Dihydrophthalic Acid via Phthalic Acid Reduction: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of **trans-dihydrophthalic acid** through the reduction of phthalic acid. The presented methodology is based on a well-established procedure utilizing sodium amalgam as the reducing agent. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a description of the reaction mechanism. Visual aids in the form of diagrams for the experimental workflow and the proposed reaction pathway are also provided to ensure clarity and reproducibility. While a detailed experimental protocol is available, specific spectroscopic data for the final product is not readily found in the literature.

Introduction

Dihydrophthalic acids are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules. The partial reduction of the aromatic ring of phthalic acid offers a direct route to these useful building blocks. The trans-isomer, in particular, can be a key component in the stereoselective synthesis of various compounds. The reduction of phthalic acid using sodium amalgam is a classical and effective method to achieve this transformation. This method is analogous to the Birch reduction, which involves the single electron transfer from a metal to an aromatic ring in the presence of a proton donor.



Data Presentation

The following table summarizes the key quantitative data for the synthesis of **trans-dihydrophthalic acid** from phthalic acid, based on the established protocol.

Parameter	Value	Reference
Reactants		
Phthalic Acid	170 g (1.02 moles)	
Sodium Acetate	281 g	
Water	1.7 L	
3% Sodium Amalgam	3400 g	
50% Acetic Acid	500 mL	
Reaction Conditions		
Temperature	Ice bath (0-5 °C)	
Reaction Time	4-5 hours	
Product		
Crude Yield	124 g (72%)	
Recrystallized Yield	93-107 g (54-62%)	
Melting Point	212-214 °C	

Note: Specific experimental 1H NMR, 13C NMR, and FTIR spectroscopic data for trans-1,2-dihydrophthalic acid are not readily available in the reviewed literature. Researchers should perform full characterization of the synthesized product.

Experimental Protocols

This section details the methodology for the synthesis of **trans-dihydrophthalic acid** from the reduction of phthalic acid using sodium amalgam.



Materials and Equipment

- Phthalic acid
- Sodium acetate
- Sodium metal
- Mercury
- Acetic acid
- Sulfuric acid
- Celite 545
- Activated charcoal (Norit)
- Ice
- Large reaction vessel (e.g., 5 L flask) equipped with a mechanical stirrer
- Buchner funnel and filter flask
- Vacuum desiccator

Procedure

- Preparation of the Reaction Mixture: In a large reaction vessel, dissolve 170 g (1.02 moles) of phthalic acid and 281 g of sodium acetate in 1.7 L of water. Ensure the phthalic acid is completely dissolved to prevent crystallization upon cooling.
- Reduction with Sodium Amalgam: Cool the vigorously stirred solution in an ice bath. Add 3400 g of 3% sodium amalgam in 50-100 g portions over a period of 4-5 hours. With each portion of amalgam, add 10-20 mL of 50% acetic acid (for a total of 500 mL).
- Workup: Once the addition is complete, decant the aqueous solution from the mercury. Filter
 the solution by suction through a layer of Celite 545 to remove any fine precipitates.



- Precipitation of the Product: Treat the cold filtrate with 1.7 L of cold 20% sulfuric acid. The **trans-dihydrophthalic acid** will begin to crystallize.
- Isolation and Drying: Allow the mixture to stand for 4 hours at room temperature (20-22 °C) to complete crystallization. Collect the crystalline product by suction filtration and wash it thoroughly with ice-cold water to remove excess sulfuric acid. Dry the product in a vacuum desiccator over sulfuric acid. This will yield approximately 124 g (72%) of crude product with a melting point of 210-213 °C.
- Recrystallization (Optional): For a purer product, divide the crude acid into two portions. Add each portion to 1.2-1.5 L of rapidly stirred, boiling water. Once most of the solid has dissolved, add about 1 g of activated charcoal and filter the hot solution through a fluted filter. Cool the filtrate in an ice bath to induce rapid crystallization. Collect the colorless crystals by filtration and dry under reduced pressure. The yield of the recrystallized product is typically between 93-107 g (54-62%) with a melting point of 212-214 °C.

Mandatory Visualizations Experimental Workflow

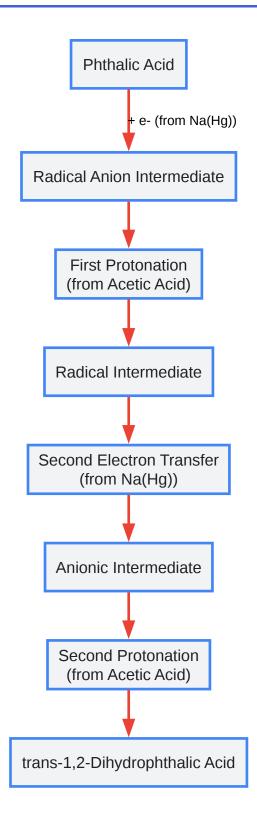


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Caption: Experimental workflow for the synthesis of **trans-Dihydrophthalic Acid**.

Proposed Reaction Mechanism (Birch Reduction Analogy)





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